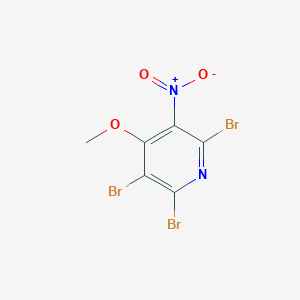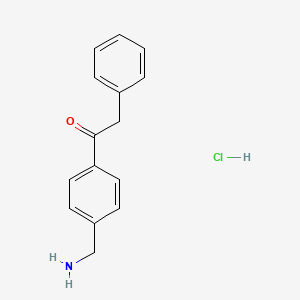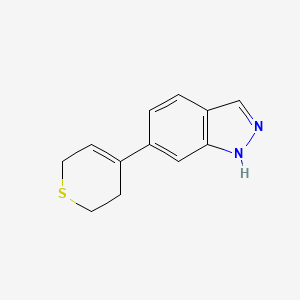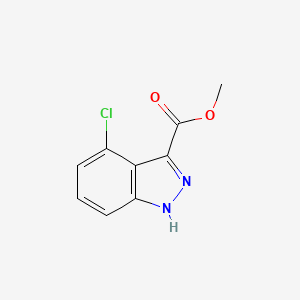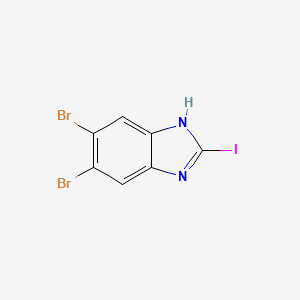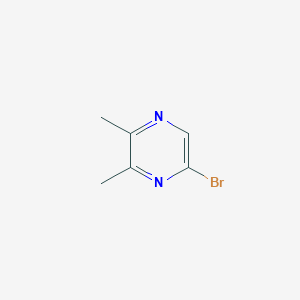
2-Bromo-4-(difluoromethoxy)-1-nitrobenzene
Vue d'ensemble
Description
2-Bromo-4-(difluoromethoxy)-1-nitrobenzene is a chemical compound that is widely used in scientific research. It is a member of the nitrobenzene family and has a molecular formula of C7H3BrF2NO3. The compound is also known as BDFNB and is used in a variety of research applications due to its unique properties.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
- Synthesis of Nitrobenzene Derivatives : Research has focused on synthesizing various nitrobenzene derivatives, which are crucial intermediates in pharmaceuticals and agrochemicals production. For example, the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate for dofetilide, employs the Williamson Reaction, highlighting the significance of bromo and nitro substituents in chemical synthesis (Zhai Guang-xin, 2006).
- Ultrasound-Assisted Synthesis : Ultrasound irradiation has been used to enhance the synthesis of nitrobenzene derivatives, such as 1-butoxy-4-nitrobenzene, demonstrating the utility of ultrasonic energy in facilitating chemical reactions and improving yields (K. Harikumar & V. Rajendran, 2014).
Electrophilic Substitution Reactions
- Bromination Reactions : Electrophilic bromination, such as that involving Barium Tetrafluorobromate (III) for brominating nitrobenzene to produce 3-bromo-nitrotoluene, shows the feasibility of introducing bromo substituents onto nitrobenzene rings under mild conditions without the need for hard conditions or catalysts (V. Sobolev et al., 2014).
Photoelectrochemical Studies
- Photoelectrochemical Reduction : The study of photoelectrochemical reduction of p-bromo-nitrobenzene provides insights into the behavior of bromo-nitrobenzene compounds under light irradiation, indicating potential applications in photochemical syntheses and the development of photoresponsive materials (R. Compton & R. Dryfe, 1994).
Propriétés
IUPAC Name |
2-bromo-4-(difluoromethoxy)-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO3/c8-5-3-4(14-7(9)10)1-2-6(5)11(12)13/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHHHSKECOAFTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695949 | |
| Record name | 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(difluoromethoxy)-1-nitrobenzene | |
CAS RN |
865886-83-5 | |
| Record name | 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






